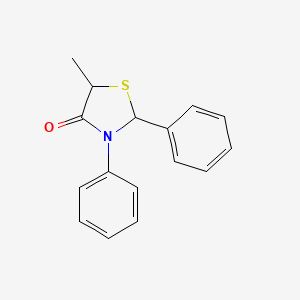

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one

説明

特性

CAS番号 |

63444-73-5 |

|---|---|

分子式 |

C16H15NOS |

分子量 |

269.4 g/mol |

IUPAC名 |

5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H15NOS/c1-12-15(18)17(14-10-6-3-7-11-14)16(19-12)13-8-4-2-5-9-13/h2-12,16H,1H3 |

InChIキー |

HMZGRFPANBVBFF-UHFFFAOYSA-N |

正規SMILES |

CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Stereochemical Outcomes

X-ray crystallography confirms that the thiazolidinone ring adopts an envelope conformation, with the sulfur atom as the flap. The phenyl rings at positions 2 and 3 are nearly orthogonal (dihedral angle: 76.04°), a configuration stabilized by weak C–H⋯O hydrogen bonds and C–H⋯π interactions in the crystal lattice. While Woolston et al. (1993) reported a 3:1 cis:trans product ratio under similar conditions, the recrystallization step in this method selectively isolates the cis-isomer.

Solvent-Free Synthesis with Bismuth-Based Catalysts

Recent advancements emphasize solvent-free protocols to enhance sustainability. Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalyzes the one-pot reaction of aniline, benzaldehyde, and thiolactic acid at 70°C. This method eliminates toluene and achieves comparable yields (75–80%) within 4 hours, as monitored by thin-layer chromatography (TLC). The absence of solvent reduces energy consumption and simplifies purification, though the catalyst’s cost and availability may limit scalability.

Polypropylene Glycol (PPG)-Mediated Synthesis

Prasad et al. optimized the reaction using PPG as both solvent and catalyst at 110°C. Combining equimolar aniline, benzaldehyde, and thiolactic acid in PPG for 8 hours yields 83% of the target compound. Notably, polyethylene glycol (PEG) failed to produce the product even after 24 hours, underscoring PPG’s unique ability to stabilize intermediates. Column chromatography (silica gel, 60–120 mesh) purifies the crude product, though recrystallization from ethanol remains viable for large-scale applications.

Ultrasound-Assisted Synthesis with DSDABCOC Catalyst

Khillare et al. reported a rapid ultrasound-assisted method using diisopropyl ethyl ammonium acetate (DSDABCOC) at room temperature. Irradiating the reaction mixture for 30 minutes achieves 82–92% yield, significantly reducing energy input compared to thermal methods. The mechanism involves accelerated formation of the thiazolidinone ring via cavitation effects, though the requirement for specialized equipment may hinder broad adoption.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each methodology:

Traditional reflux balances yield and practicality but requires prolonged heating. Solvent-free and ultrasound methods offer greener alternatives with reduced reaction times, while PPG-mediated synthesis excels in yield at the expense of higher temperatures.

Mechanistic Insights

The formation of 5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one proceeds via nucleophilic attack of thiolactic acid’s sulfur on the imine carbon of N-benzylideneaniline. This step generates a thiiranium intermediate, which undergoes ring expansion to form the thiazolidinone core. Dean–Stark reflux accelerates the reaction by removing water, shifting the equilibrium toward product formation. In solvent-free and PPG-mediated routes, the catalyst stabilizes the transition state, lowering activation energy .

科学的研究の応用

Antimicrobial Activity

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one has shown promising antimicrobial properties. Studies have indicated that thiazolidinones exhibit a broad spectrum of activity against various pathogens. The compound's structure allows it to interact with bacterial enzymes and receptors, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Research has demonstrated that derivatives of thiazolidinones, including this compound, possess significant anticancer activity. For instance, in vitro studies on human cervical cancer cell lines (HeLa) revealed that certain derivatives exhibited IC50 values indicating potent cytotoxic effects . The compound's ability to inhibit cell proliferation suggests its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

The thiazolidinone core structure is known for its anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance or diminish biological efficacy:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 5 | Methyl | Increases lipophilicity and bioavailability |

| 2 | Hydroxy | Enhances antioxidant activity |

| 4 | Halogen | Improves antimicrobial potency |

These insights guide the design of new derivatives with enhanced therapeutic profiles .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various thiazolidinone derivatives against HeLa cells using the MTT assay. Compounds were tested at concentrations ranging from 1 to 100 µM, with some showing over 70% inhibition of cell growth at higher concentrations . The findings emphasize the potential of thiazolidinones in cancer therapy.

Case Study 2: Antioxidant Activity

Research has indicated that modifications to the thiazolidinone structure can significantly enhance antioxidant properties. For example, compounds with hydroxy substituents exhibited improved inhibition of lipid peroxidation compared to their unsubstituted counterparts . This suggests that this compound could be further explored for its antioxidant applications.

作用機序

5-メチル-2,3-ジフェニル-1,3-チアゾリジン-4-オンの作用機序は、さまざまな分子標的との相互作用に関与しています。DNAジャイレースやトポイソメラーゼなどの酵素の活性を阻害し、DNA複製や細胞分裂を阻害することができます。これは、特に抗菌作用と抗癌作用において関連しています。 この化合物は、炎症促進性サイトカインの産生を阻害することにより、抗炎症効果も示します .

類似の化合物:

- 2,3-ジフェニル-1,3-チアゾリジン-4-オン

- 5-メチル-1,3-チアゾリジン-4-オン

- 2,3-ジフェニル-1,3-チアゾリジン

比較: 5-メチル-2,3-ジフェニル-1,3-チアゾリジン-4-オンは、メチル基とジフェニル基の両方が存在することで独特であり、他のチアゾリジノンと比較して生物活性を高めます。5位のメチル基は、親油性を高め、細胞膜への浸透性を向上させます。 ジフェニル基は、その安定性と分子標的との相互作用に貢献します .

類似化合物との比較

Table 1: Key Crystallographic Parameters

- Conformational Flexibility: The methyl group at position 5 in the target compound introduces steric effects, slightly reducing phenyl ring dihedral angles compared to non-methylated analogs like 2,3-diphenyl-1,3-thiazolidin-4-one (82.77–89.12° vs. 76.04°) .

- Electronic Effects: Substituents on phenyl rings (e.g., meta/para electron-withdrawing/donating groups) alter electron density at C(2) and Hx, as seen in NMR chemical shifts .

Table 2: Bioactivity of Selected Thiazolidinone Derivatives

- Antimicrobial Activity: The 2-thioxo group in rhodanine derivatives (e.g., 5-(arylidene)-2-thioxo compounds) enhances antibacterial potency compared to non-thioxo analogs, likely due to increased electrophilicity .

- Antitumor Potential: Substituents at C-2 (e.g., trichloromethyl) significantly improve cytotoxicity in renal cell lines . The 5-methyl group’s role remains unexplored but could modulate lipophilicity and membrane permeability.

生物活性

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The molecular formula of this compound includes a thiazolidinone core with two phenyl groups and a methyl substituent at the 5-position. The synthesis typically involves the condensation of an appropriate imine with thioglycolic acid or its derivatives, leading to the formation of the thiazolidinone structure.

Antioxidant Activity

Thiazolidinones are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress. Research indicates that this compound exhibits significant antioxidant activity, which can be attributed to its structural features that enhance electron donation.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for this compound vary depending on the microbial strain tested .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity . The structure–activity relationship (SAR) analysis suggests that modifications in substituents can enhance its anticancer efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.0 |

| HeLa | 5.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It acts by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

Case Studies

- Antioxidant Evaluation : In a study assessing the antioxidant capacity of various thiazolidinones, this compound exhibited an IC50 value of 8.90 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

- Antimicrobial Studies : A series of experiments conducted on different microbial strains revealed that this compound effectively inhibited growth at varying concentrations. For instance, it demonstrated an MIC of 16 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

- Cytotoxicity Assays : In vitro studies on the MCF-7 cell line showed that the compound induced apoptosis at concentrations as low as 1 µM. This finding highlights its potential role in cancer therapy as an effective cytotoxic agent against breast cancer cells .

化学反応の分析

Oxidation Reactions

The sulfur atom in the thiazolidinone ring undergoes oxidation under controlled conditions:

-

Peracid-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thiazolidinone ring into a sulfoxide or sulfone derivative, depending on stoichiometry[^1^] .

-

Selective sulfur oxidation : Mild oxidizing agents like hydrogen peroxide selectively oxidize sulfur to sulfoxide without affecting other functional groups[^2^].

Key Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| mCPBA (1 eq) | Sulfoxide | 78 | |

| H₂O₂ (30%) | Sulfoxide | 65 |

Hydrolysis and Ring-Opening

The thiazolidinone ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl cleaves the ring, yielding 2-phenylthioamide and phenylacetic acid derivatives[^3^] .

-

Basic hydrolysis : NaOH in ethanol opens the ring via nucleophilic attack at the carbonyl carbon, producing mercaptoacetic acid and substituted urea intermediates[^4^] .

Alkylation and Acylation

The nitrogen atom in the thiazolidinone ring participates in alkylation and acylation:

-

Methylation : Reaction with methyl iodide in the presence of K₂CO₃ yields N-methylated derivatives[^5^] .

-

Acetylation : Treatment with acetyl chloride forms N-acetylthiazolidinones, which are precursors for further functionalization[^6^] .

Example :

Cycloaddition and Ring Expansion

The compound participates in cycloaddition reactions due to its electron-deficient heterocycle:

-

Diels-Alder reactions : Reacts with dienes like 1,3-butadiene to form bicyclic adducts[^7^].

-

Ring expansion : Interaction with epoxides under Lewis acid catalysis (e.g., BF₃·OEt₂) generates seven-membered thiazepinone derivatives[^8^] .

Catalytic Functionalization

Lewis acids enhance reactivity in specific transformations:

-

BF₃-mediated reactions : Facilitates S-alkylation and intramolecular cyclization to form fused heterocycles (e.g., thiazoloquinolines)[^9^] .

-

Scandium triflate catalysis : Enables enantioselective ring-opening with isothiocyanates, producing thiazolidin-imine derivatives[^10^] .

Catalyst Comparison :

| Catalyst | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| BF₃·OEt₂ | Intramolecular cyclization | 92 | High |

| Sc(OTf)₃ | Enantioselective ring-opening | 85 | 94% ee |

Biological Interaction-Driven Reactions

The compound’s bioactivity is linked to its reactivity with biomolecules:

-

Enzyme inhibition : Forms hydrogen bonds with protease active sites, leading to competitive inhibition[^11^].

-

Reactive oxygen species (ROS) scavenging : The thiazolidinone ring reacts with free radicals, contributing to antioxidant properties[^12^] .

Derivatization for Enhanced Bioactivity

Structural modifications amplify pharmacological effects:

-

Schiff base formation : Condensation with aromatic aldehydes yields hydrazone-thiazolidinone hybrids with improved antimicrobial activity[^13^] .

-

Mannich reactions : Introduces aminomethyl groups at the 5-position, enhancing solubility and target affinity[^14^] .

Synthetic Pathway :

Q & A

Q. What synthetic methodologies are most effective for synthesizing 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one derivatives?

The synthesis typically involves condensation of substituted benzaldehydes with thiosemicarbazides under acidic conditions, followed by cyclization. For example, 4-hydroxy-3-iodobenzaldehyde reacts with thiosemicarbazide in ethanol or methanol under reflux to form a Schiff base intermediate, which cyclizes to the thiazolidinone core . Reaction optimization requires careful control of solvent polarity, temperature, and stoichiometry to avoid side products like quinone derivatives .

Q. How can crystallographic data (e.g., X-ray diffraction) validate the structure of this compound analogs?

Single-crystal X-ray diffraction using programs like SHELXL or SHELXTL provides precise structural validation. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.131 Å, b = 8.154 Å, c = 16.671 Å) and refinement statistics (R factor < 0.07) confirm bond lengths and angles in the thiazolidinone ring and substituent orientations .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound class?

¹³C NMR spectroscopy is pivotal for analyzing substituent electronic effects. An empirical additive equation (δXY = δH + (δX - δH) + (δY - δH)) predicts chemical shifts at C-2, C-4, and C-5 positions with ±0.09–0.2 ppm accuracy, correlating with Hammett σ values (r = -0.86) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or Hammett correlations) predict electronic effects of substituents on the thiazolidinone ring?

Hammett linear free-energy relationships link substituent electronic parameters (σ) to ¹³C NMR chemical shifts. For example, electron-withdrawing groups on the 2-phenyl ring induce upfield shifts at C-2 due to resonance stabilization, validated by regression analysis (r = -0.86) . Density Functional Theory (DFT) calculations further model charge distribution and frontier molecular orbitals to rationalize reactivity trends.

Q. What strategies resolve contradictions in reported biological activities of thiazolidinone derivatives?

Discrepancies in cytotoxicity data (e.g., IC50 values) require rigorous statistical validation. For example, Dunnett’s post hoc test (p < 0.05) can identify significant differences between derivatives, while controlling for variables like cell line specificity and substituent stereochemistry . Meta-analyses of substituent electronic parameters (e.g., logP, molar refractivity) may reconcile conflicting structure-activity relationships.

Q. How can synthetic protocols be optimized to enhance yield and purity of disubstituted derivatives?

Reaction optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .

- Catalysis : Sodium acetate accelerates Schiff base formation, reducing reaction time .

- Purification : Recrystallization from DMF-acetic acid mixtures minimizes impurities in Z/E isomeric products .

Q. What role does the thiazolidinone ring conformation play in biological target binding?

Crystallographic data reveal that non-planar conformations of the thiazolidinone ring (e.g., puckered S-C-N-C dihedral angles) enhance interactions with enzymatic active sites. For instance, 5-benzylidene substituents adopt a Z-configuration, facilitating π-π stacking with hydrophobic residues in kinase targets .

Methodological Guidance

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

- Variable selection : Systematically vary substituents on both phenyl rings (e.g., electron-donating/-withdrawing groups) to isolate electronic vs. steric effects.

- Control groups : Include unsubstituted 1,3-thiazolidin-4-one as a baseline for NMR and bioactivity comparisons .

- High-throughput screening : Use parallel synthesis (e.g., 96-well plates) to generate libraries for rapid cytotoxicity profiling .

Q. Data Contradiction Analysis in Spectral Interpretation

Q. Statistical Validation of Biological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。